molecular formula C17H14N2O2 B1226231 N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 55654-71-2

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B1226231
CAS No.: 55654-71-2
M. Wt: 278.30 g/mol
InChI Key: HWOWPGLTTSFLOQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
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Biological Activity

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article delves into the compound's mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an indole moiety, a benzyl group, and a 2-oxoacetamide functional group. The molecular formula and structural characteristics contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • RNA-dependent RNA Polymerase (RdRp) Inhibition : The compound has been shown to inhibit the RdRp of SARS-CoV-2, disrupting viral replication pathways. This inhibition prevents the synthesis of new viral particles, highlighting its potential as an antiviral agent .
  • Antitumor Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines. The mechanism may involve apoptosis induction through caspase activation and cell cycle arrest .

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties:

CompoundIC50 (μM)Target
This compound7.50 ± 1.68SARS-CoV-2 RdRp
Remdesivir1.19 ± 0.36SARS-CoV-2 RdRp

The IC50 values demonstrate that while this compound is less potent than Remdesivir, it still shows significant inhibitory effects on viral replication .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (μM)Mechanism
Hela (Cervical Cancer)10.56 ± 1.14Induces apoptosis via caspase activation
MCF7 (Breast Cancer)TBDTBD
HepG2 (Liver Cancer)TBDTBD

These findings suggest that this compound may induce apoptosis in cancer cells through caspase-dependent pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of N-benzyl derivatives in greater detail:

  • Antiviral Studies : A series of compounds including N-benzyl-acetamides were synthesized and evaluated for their ability to inhibit SARS-CoV-2 RdRp. Compounds showed varied potency, with some derivatives achieving sub-micromolar EC50 values against respiratory viruses .
  • Antitumor Studies : Research on related indole derivatives has indicated significant antitumor activity against colorectal and lung cancers, with mechanisms involving apoptosis and cell cycle arrest .

Scientific Research Applications

Antiviral Applications

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide has demonstrated significant antiviral properties, particularly as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. This mechanism disrupts viral replication, making it a potential candidate for antiviral therapies against COVID-19. The compound's ability to interact specifically with viral polymerases is crucial for understanding its antiviral efficacy .

Case Studies

A study highlighted the effectiveness of related indole derivatives in inhibiting cancer cell lines such as HeLa, MCF7, and HepG2, with notable IC50 values indicating their potency against these cells .

Compound Cell Line IC50 (μM) Mechanism
This compoundHepG210.56 ± 1.14Induces apoptosis via caspase-8 activation
Related Indole DerivativesHeLaVariesInhibition of cell proliferation

Anti-Angiogenic Properties

This compound also exhibits anti-angiogenic properties, which are critical in cancer treatment as they inhibit the formation of new blood vessels that tumors need to grow. This compound has been linked to cytotoxic activity against various cancer types and may be useful in treating angiogenesis-mediated diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological activity and chemical diversity. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Optimizing reaction conditions is crucial for improving yield and purity .

Properties

CAS No.

55654-71-2

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H14N2O2/c20-16(14-11-18-15-9-5-4-8-13(14)15)17(21)19-10-12-6-2-1-3-7-12/h1-9,11,18H,10H2,(H,19,21)

InChI Key

HWOWPGLTTSFLOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32

Synonyms

BnIn-3-GA
N-(indol-3-ylglyoxylyl)benzylamine
N-benzylindole-3-glyoxylamide

Origin of Product

United States

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